molecular formula C7H7N3 B025466 4-Ethynyl-6-methylpyrimidin-2-amine CAS No. 103011-51-4

4-Ethynyl-6-methylpyrimidin-2-amine

Cat. No. B025466
M. Wt: 133.15 g/mol
InChI Key: INIUVFVMRGEURW-UHFFFAOYSA-N
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Description

4-Ethynyl-6-methylpyrimidin-2-amine (EMPA) is a heterocyclic compound that has gained significant attention in the field of scientific research due to its potential in various applications. EMPA is a pyrimidine derivative that contains an ethynyl group at the 4-position and a methyl group at the 6-position. This compound has been synthesized using different methods and has shown promising results in terms of its mechanism of action, biochemical and physiological effects, and future directions for research.

Mechanism Of Action

4-Ethynyl-6-methylpyrimidin-2-amine has been shown to inhibit the activity of various kinases, including AKT, ERK, and JNK. 4-Ethynyl-6-methylpyrimidin-2-amine has also been shown to bind to G-quadruplex DNA and induce conformational changes, leading to the inhibition of telomerase activity. Additionally, 4-Ethynyl-6-methylpyrimidin-2-amine has been shown to intercalate into DNA and RNA, leading to changes in their secondary structures.

Biochemical And Physiological Effects

4-Ethynyl-6-methylpyrimidin-2-amine has been shown to induce apoptosis in cancer cells, inhibit tumor growth, and reduce inflammation. 4-Ethynyl-6-methylpyrimidin-2-amine has also been shown to have neuroprotective effects and improve cognitive function in animal models.

Advantages And Limitations For Lab Experiments

4-Ethynyl-6-methylpyrimidin-2-amine has several advantages for lab experiments, including its stability, solubility, and ease of synthesis. However, 4-Ethynyl-6-methylpyrimidin-2-amine also has limitations, including its potential toxicity and the need for further research to fully understand its mechanism of action.

Future Directions

There are several future directions for research on 4-Ethynyl-6-methylpyrimidin-2-amine, including its potential as a therapeutic agent for cancer, neurodegenerative diseases, and inflammation. Further research is also needed to fully understand its mechanism of action and to develop more potent and selective analogs of 4-Ethynyl-6-methylpyrimidin-2-amine. Additionally, 4-Ethynyl-6-methylpyrimidin-2-amine has potential as a fluorescent probe for detecting nucleic acids, and further research is needed to optimize its properties for this application.
In conclusion, 4-Ethynyl-6-methylpyrimidin-2-amine is a promising compound for scientific research due to its potential in various applications. Its synthesis methods, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research have been discussed in this paper. Further research on 4-Ethynyl-6-methylpyrimidin-2-amine is needed to fully understand its potential in different fields of scientific research.

Scientific Research Applications

4-Ethynyl-6-methylpyrimidin-2-amine has shown potential in various scientific research applications, including as a fluorescent probe for detecting nucleic acids, as a kinase inhibitor for cancer treatment, and as a ligand for G-quadruplex DNA. 4-Ethynyl-6-methylpyrimidin-2-amine has also been used in the synthesis of other compounds, such as 4-Ethynyl-6-methylpyrimidin-2-amine-DA, which has potential as an anti-inflammatory agent.

properties

CAS RN

103011-51-4

Product Name

4-Ethynyl-6-methylpyrimidin-2-amine

Molecular Formula

C7H7N3

Molecular Weight

133.15 g/mol

IUPAC Name

4-ethynyl-6-methylpyrimidin-2-amine

InChI

InChI=1S/C7H7N3/c1-3-6-4-5(2)9-7(8)10-6/h1,4H,2H3,(H2,8,9,10)

InChI Key

INIUVFVMRGEURW-UHFFFAOYSA-N

SMILES

CC1=CC(=NC(=N1)N)C#C

Canonical SMILES

CC1=CC(=NC(=N1)N)C#C

synonyms

2-Pyrimidinamine, 4-ethynyl-6-methyl- (9CI)

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 4.44 g of 4-(2-amino-4-methylpyrimidin-4-yl)-3-butyne-2-ol, 1 g of sodium hydroxide, 5 ml of dioxan and 50 ml of toluene was refluxed for two hours. The toluene layer was decanted from the residue, concentrated under reduced pressure and chromatographed on a silica gel dry column. The product band eluted with (2:3:0.5) ethyl acetate/dichloromethane/THF. Extraction with THF and concentration of the solvent gave 0.75 g of the title compound as a solid, 129°-130° dec.; IR(nujol) 2119 (w, C≡C) cm-1 ; PMR(60 MHz, CDCl3) δ2, 3(s, CH3, 3H), 3.1(s, C≡CH, 1H), 5.3-5.6(bs, NH2, 2H), 6.6(s, Het-H, 1H).
Name
4-(2-amino-4-methylpyrimidin-4-yl)-3-butyne-2-ol
Quantity
4.44 g
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

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